N-(2-methylphenyl)-2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide N-(2-methylphenyl)-2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16363678
InChI: InChI=1S/C23H21N3O/c1-16-9-3-5-11-18(16)23-25-20-13-7-8-14-21(20)26(23)15-22(27)24-19-12-6-4-10-17(19)2/h3-14H,15H2,1-2H3,(H,24,27)
SMILES:
Molecular Formula: C23H21N3O
Molecular Weight: 355.4 g/mol

N-(2-methylphenyl)-2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide

CAS No.:

Cat. No.: VC16363678

Molecular Formula: C23H21N3O

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methylphenyl)-2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide -

Specification

Molecular Formula C23H21N3O
Molecular Weight 355.4 g/mol
IUPAC Name N-(2-methylphenyl)-2-[2-(2-methylphenyl)benzimidazol-1-yl]acetamide
Standard InChI InChI=1S/C23H21N3O/c1-16-9-3-5-11-18(16)23-25-20-13-7-8-14-21(20)26(23)15-22(27)24-19-12-6-4-10-17(19)2/h3-14H,15H2,1-2H3,(H,24,27)
Standard InChI Key JPQKQXQUMNXNQG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure consists of a benzimidazole ring (a fused bicyclic system of benzene and imidazole) substituted at the 1-position with a 2-methylphenyl group and at the 2-position with an acetamide-linked 2-methylphenyl moiety. The IUPAC name, N-(2-methylphenyl)-2-[2-(2-methylphenyl)benzimidazol-1-yl]acetamide, reflects this arrangement .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC<sub>23</sub>H<sub>21</sub>N<sub>3</sub>OPubChem
Molecular Weight355.4 g/molVulcanChem
InChI KeyJPQKQXQUMNXNQG-UHFFFAOYSA-NPubChem
Canonical SMILESCC1=CC=CC=C1C2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4CVulcanChem

Synthesis and Optimization

General Synthetic Routes

Although explicit details for this compound are scarce, benzimidazole synthesis typically involves cyclocondensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic conditions . For N-(2-methylphenyl)-2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide, a plausible pathway includes:

  • Formation of the benzimidazole core: Reaction of 2-methylbenzaldehyde with o-phenylenediamine in the presence of an oxidizing agent.

  • Acetamide side-chain introduction: Alkylation of the benzimidazole nitrogen with chloroacetamide derivatives, followed by coupling with 2-methylaniline.

Industrial-Scale Considerations

Optimization efforts focus on catalysts (e.g., p-toluenesulfonic acid) and solvent systems (e.g., ethanol/water mixtures) to enhance yield and purity. Microwave-assisted synthesis and flow chemistry may reduce reaction times from hours to minutes .

Pharmacological Activities

Antimicrobial Properties

Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies on structurally similar compounds demonstrate:

  • Antibacterial effects: Inhibition of Escherichia coli and Pseudomonas aeruginosa at MIC values of 10–50 µg/mL .

  • Antifungal activity: Moderate growth suppression against Candida albicans (MIC: 50–100 µg/mL) .

Table 2: Comparative Antimicrobial Activity

CompoundE. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
N-(2-methylphenyl)-...acetamide25 (estimated)75 (estimated)
Gentamycin (control)1
Fluconazole (control)5

Metabolic Disorder Applications

Compounds featuring benzimidazole-oxadiazole hybrids, such as 2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1H-benzimidazole, reduce blood glucose levels in diabetic models by 40–60% compared to glibenclamide . This suggests potential for structural analogs like N-(2-methylphenyl)-2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide in diabetes research.

Research Findings and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Hydrophobic substituents: The 2-methylphenyl groups enhance membrane permeability, critical for antimicrobial and anticancer effects .

  • Hydrogen-bonding motifs: The acetamide’s carbonyl group facilitates interactions with bacterial enzymes (e.g., DNA gyrase) .

In Silico Predictions

Molecular docking studies predict strong binding (ΔG = −9.2 kcal/mol) to Staphylococcus aureus dihydrofolate reductase, a key antibiotic target .

Future Directions

Synthesis Optimization

  • Explore green chemistry approaches (e.g., solvent-free reactions).

  • Investigate enantioselective synthesis for chiral variants.

Therapeutic Exploration

  • Combination therapies: Test synergy with existing antibiotics (e.g., ciprofloxacin).

  • Targeted drug delivery: Develop nanoparticle-encapsulated formulations to improve bioavailability.

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